

# Application Notes and Protocols for Triethylene Glycol Dibenzoate in Medical Device Manufacturing

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## Compound of Interest

Compound Name: *Triethylene glycol dibenzoate*

Cat. No.: *B094434*

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## Introduction

**Triethylene glycol dibenzoate** (TEGDB) is a non-phthalate plasticizer that serves as a promising alternative to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP) in the manufacturing of medical devices. Its use is particularly relevant for flexible polyvinyl chloride (PVC) applications where biocompatibility and low toxicity are paramount. These application notes provide a comprehensive overview of TEGDB's properties, performance characteristics, and the necessary protocols for its evaluation in a medical device context.

## Properties of Triethylene Glycol Dibenzoate

TEGDB is a high-solvating plasticizer, meaning it efficiently integrates with and softens polymer matrices like PVC. This property is crucial for achieving the desired flexibility and durability of medical tubing, blood bags, and other devices.

Table 1: Physicochemical Properties of **Triethylene Glycol Dibenzoate**

Property	Value	Reference
Chemical Formula	C20H22O6	[1]
Molecular Weight	358.39 g/mol	[1]
CAS Number	120-56-9	
Appearance	Colorless to light-yellow viscous liquid	
Boiling Point	>300 °C	
Solubility	Insoluble in water; soluble in aromatic hydrocarbons, ketones, and esters	

## Performance in Medical Grade PVC

While specific quantitative data for TEGDB in medical-grade PVC is not extensively published, its performance can be inferred from its properties as a high-solvating plasticizer and by comparison with other non-phthalate alternatives. The primary function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility.

Table 2: Comparative Mechanical Properties of Plasticized PVC (Illustrative)

Property	PVC with DEHP	PVC with Non-Phthalate Alternative (e.g., DEHT)	PVC with TEGDB (Expected)
Tensile Strength (MPa)	20 - 30	22 - 32	Similar to non-phthalate alternatives
Elongation at Break (%)	300 - 450	350 - 500	Similar to non-phthalate alternatives
Hardness (Shore A)	70 - 90	75 - 95	Similar to non-phthalate alternatives

Note: The values for TEGDB are expected based on its chemical similarity to other dibenzoate plasticizers. Rigorous testing is required to establish definitive performance metrics.

## Biocompatibility Evaluation

The biological evaluation of any medical device is governed by the ISO 10993 series of standards. A risk-based approach should be adopted, starting with chemical characterization and followed by a series of in vitro and in vivo tests.

## Chemical Characterization (ISO 10993-18)

The first step is to identify and quantify all chemical constituents of the final, sterilized medical device. This includes the base polymer, plasticizer (TEGDB), and any other additives or residues.

Protocol: Extractables and Leachables Testing for TEGDB-Plasticized PVC

Objective: To identify and quantify substances that can be extracted from the medical device under exaggerated and simulated-use conditions.

Materials:

- Final, sterilized medical device (e.g., PVC tubing)
- Extraction solvents:
  - Polar solvent (e.g., purified water)
  - Non-polar solvent (e.g., n-hexane)
  - Simulated body fluids (SBF) or blood-simulating fluids
- Analytical instrumentation:
  - Gas Chromatography-Mass Spectrometry (GC-MS)
  - Liquid Chromatography-Mass Spectrometry (LC-MS)
  - Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental analysis

#### Procedure:

- **Sample Preparation:** Cut the device into appropriate sizes to maximize surface area exposure to the extraction solvent.
- **Extraction:**
  - Place the prepared samples in extraction vessels with the chosen solvents.
  - Extraction conditions should be based on the intended use of the device (e.g., 37°C for a specified duration for body-contact devices). Exaggerated conditions (e.g., elevated temperature) may also be used.
- **Analysis:**
  - Analyze the extracts using GC-MS and LC-MS to identify and quantify organic extractables, including TEGDB and any potential degradation products.
  - Use ICP-MS to analyze for any inorganic leachables.
- **Reporting:** Report all identified and quantified substances. This data will inform the toxicological risk assessment.

## Toxicological Risk Assessment (ISO 10993-17)

Based on the chemical characterization, a toxicological risk assessment is performed to evaluate the potential adverse effects of the identified leachables. Safety Data Sheets (SDS) for TEGDB and its components can provide initial toxicological information.

Table 3: Summary of Toxicological Data for **Triethylene Glycol Dibenzoate** and Related Compounds

Endpoint	Result	Compound
Acute Oral Toxicity (LD50, rat)	> 2000 mg/kg	Di(ethylene glycol) dibenzoate
Skin Irritation	Not classified as an irritant	Di(ethylene glycol) dibenzoate
Eye Irritation	Causes serious eye irritation	Di(ethylene glycol) dibenzoate
Mutagenicity (Ames test)	Negative	Di(ethylene glycol) dibenzoate[2]
Carcinogenicity	Not classified as a carcinogen	Di(ethylene glycol) dibenzoate[3]

Note: Data for the structurally similar di(ethylene glycol) dibenzoate is presented. Specific toxicological testing of TEGDB is required for a complete risk assessment.

## In Vitro Biocompatibility Testing

This test assesses the potential of the device to cause cell death.

Protocol: In Vitro Cytotoxicity Assay (MEM Elution)

Objective: To determine the cytotoxic potential of extracts from a TEGDB-plasticized medical device.

Materials:

- L929 mouse fibroblast cell line (or other appropriate cell line)
- Minimal Essential Medium (MEM) supplemented with serum
- Extracts from the medical device prepared according to ISO 10993-12
- Positive control (e.g., organotin-stabilized PVC)
- Negative control (e.g., high-density polyethylene)

Procedure:

- Cell Culture: Culture L929 cells to a near-confluent monolayer.
- Extraction: Prepare extracts of the test material, positive, and negative controls in MEM at 37°C for 24 hours.
- Exposure: Replace the culture medium in the cell monolayers with the prepared extracts.
- Incubation: Incubate the cells for 24-48 hours.
- Evaluation:
  - Qualitative: Observe the cells microscopically for changes in morphology, cell lysis, and reduction in cell density. Grade the reactivity on a scale of 0 (no reactivity) to 4 (severe reactivity).
  - Quantitative: Use a cell viability assay (e.g., MTT or XTT) to quantify the reduction in cell viability compared to the negative control.
- Acceptance Criteria: A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

For blood-contacting devices, hemocompatibility testing is crucial. Key endpoints include hemolysis, thrombosis (platelet activation and coagulation), and immunology (complement activation).

Protocol: In Vitro Hemolysis Assay

Objective: To evaluate the potential of a TEGDB-plasticized medical device to cause red blood cell lysis.

Materials:

- Fresh human blood with anticoagulant (e.g., citrate)
- Phosphate-buffered saline (PBS)
- Device material

- Positive control (e.g., water for injection)
- Negative control (e.g., polyethylene)

Procedure:

- Blood Preparation: Prepare a diluted suspension of red blood cells in PBS.
- Exposure: Incubate the device material with the red blood cell suspension at 37°C for a defined period (e.g., 4 hours). Include positive and negative controls.
- Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
- Analysis: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm) using a spectrophotometer.
- Calculation: Calculate the percentage of hemolysis relative to the positive control.
- Acceptance Criteria: The acceptable level of hemolysis depends on the device category and is defined in ISO 10993-4.

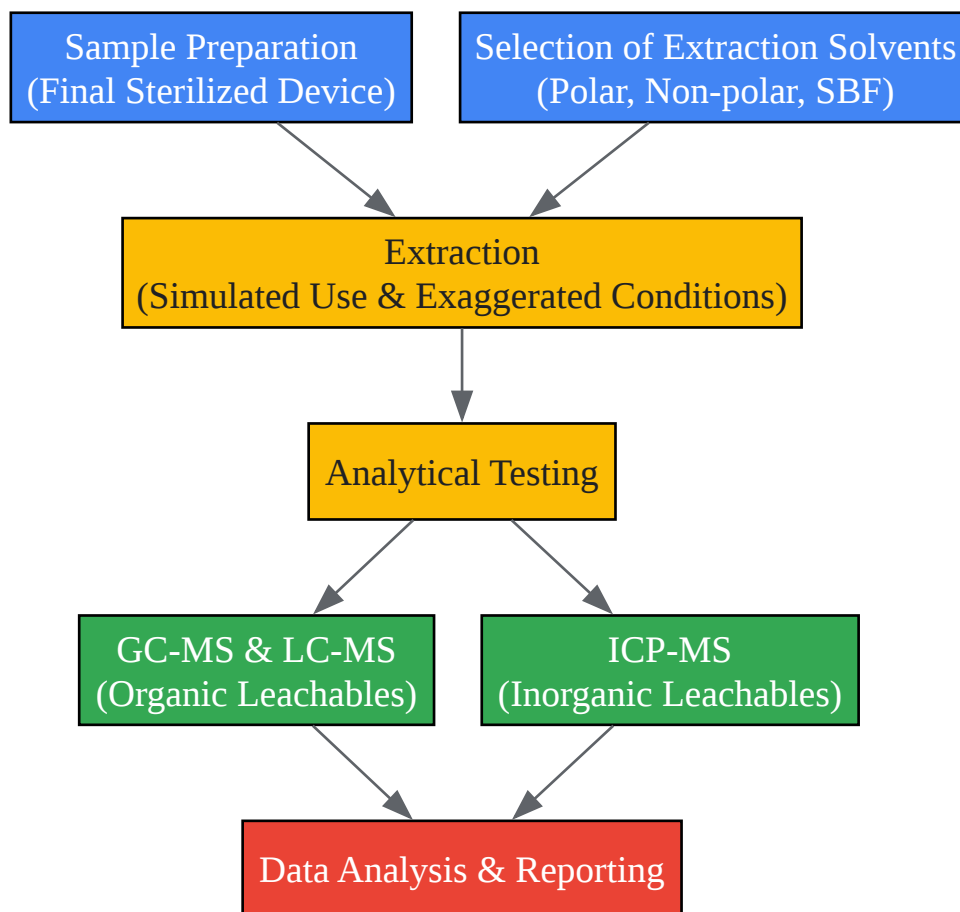
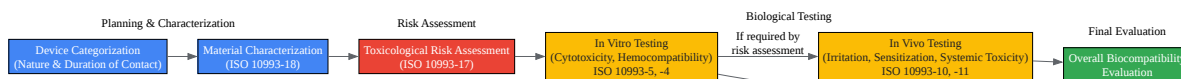
## In Vivo Biocompatibility Testing

Based on the risk assessment and in vitro results, in vivo tests may be required. These can include:

- Irritation and Skin Sensitization (ISO 10993-10): To assess the potential for local irritation and allergic reactions.
- Systemic Toxicity (ISO 10993-11): To evaluate potential toxic effects in the whole body.
- Implantation (ISO 10993-6): To assess the local tissue response to an implanted device.

These studies are typically conducted in animal models and should follow the specific protocols outlined in the respective ISO standards.

## Visualization of Workflows and Relationships



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